In Vivo Co-Adjuvant Potency: >100-Fold Enhancement of MPLA-Induced Antigen-Specific IgG2a
When used as a co-adjuvant with the TLR4 agonist monophosphoryl lipid A (MPLA), 2D216 amplified the primary immune response dramatically. In a head-to-head murine immunization study, the combination of 2D216 (200 nmol/mouse) and MPLA (10 ng/mouse) increased ovalbumin (OVA)-specific IgG2a titers by more than 100-fold compared to MPLA alone, as measured by ELISA on day 28 post-immunization [1]. This magnitude of enhancement is not observed with MPLA alone or with other single-agent adjuvants, positioning 2D216 as a uniquely potent amplifier of TLR4-driven humoral immunity.
| Evidence Dimension | In vivo adjuvant potency (antigen-specific IgG2a titer) |
|---|---|
| Target Compound Data | 2D216 (200 nmol/mouse) + MPLA (10 ng/mouse): >100-fold increase in OVA-specific IgG2a over MPLA alone (day 28) |
| Comparator Or Baseline | MPLA alone (10 ng/mouse): baseline IgG2a titer |
| Quantified Difference | >100-fold higher IgG2a titer for 2D216/MPLA vs. MPLA alone |
| Conditions | BALB/c mouse intramuscular immunization model; OVA antigen; ELISA quantification at day 28 |
Why This Matters
Demonstrates that 2D216 can convert a modest adjuvant signal into a robust humoral response, enabling vaccine formulations to achieve protective titers with lower antigen doses or fewer immunizations.
- [1] Saito T, Shukla NM, Cauwels A, et al. Small Molecule Potentiator of Adjuvant Activity Enhancing Survival to Influenza Viral Challenge. Front Immunol. 2021;12:701445. PMID: 34650553. Data from Figure 4B. View Source
